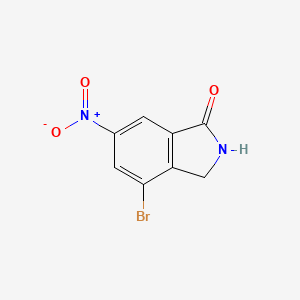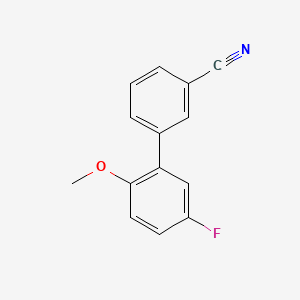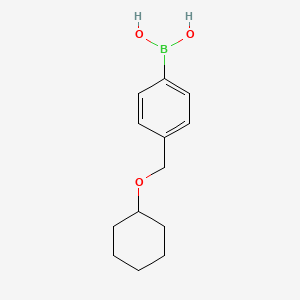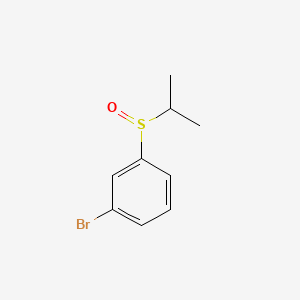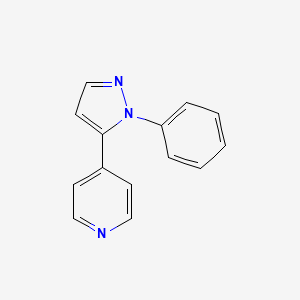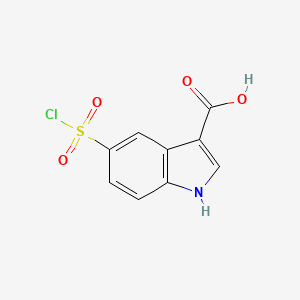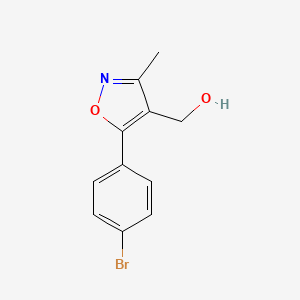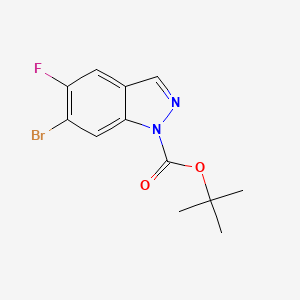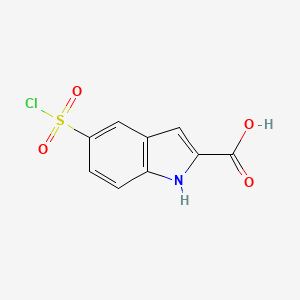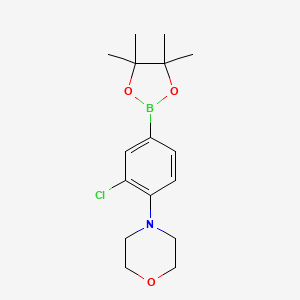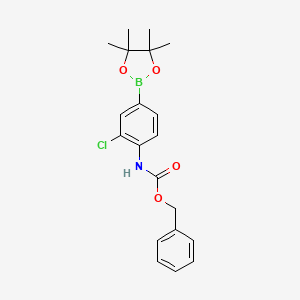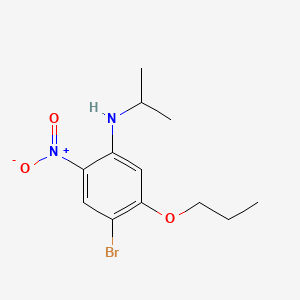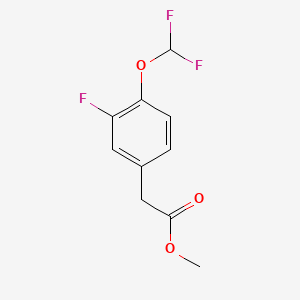
4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester typically involves multiple steps, starting from commercially available precursors. One common method involves the difluoromethylation of a suitable phenylacetic acid derivative, followed by esterification. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes, which have been optimized for efficiency and cost-effectiveness. These processes often utilize advanced catalytic systems and continuous flow reactors to ensure consistent product quality and scalability.
化学反応の分析
Types of Reactions
4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives, depending on the nucleophile employed.
科学的研究の応用
4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, particularly in the design of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
作用機序
The mechanism of action of 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and fluorophenyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling, depending on the context of its application.
類似化合物との比較
Similar Compounds
Similar compounds include other fluorinated phenylacetic acid derivatives, such as:
- 4-(Trifluoromethoxy)-3-fluorophenylacetic acid methyl ester
- 4-(Difluoromethoxy)-2-fluorophenylacetic acid methyl ester
- 4-(Difluoromethoxy)-3-chlorophenylacetic acid methyl ester
Uniqueness
What sets 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester apart from these similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both difluoromethoxy and fluorophenyl groups in this particular arrangement provides unique properties that can be leveraged in various applications.
特性
IUPAC Name |
methyl 2-[4-(difluoromethoxy)-3-fluorophenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-15-9(14)5-6-2-3-8(7(11)4-6)16-10(12)13/h2-4,10H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYNURGSMOFDQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)OC(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70733833 |
Source


|
| Record name | Methyl [4-(difluoromethoxy)-3-fluorophenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70733833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261503-17-6 |
Source


|
| Record name | Methyl [4-(difluoromethoxy)-3-fluorophenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70733833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,2'-[Butane-1,4-diylbis(piperazine-1,4-diyl)]dipyrimidine](/img/structure/B580710.png)
